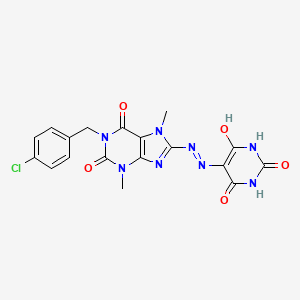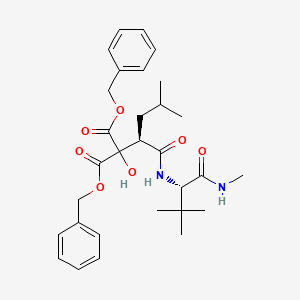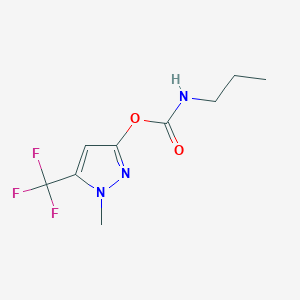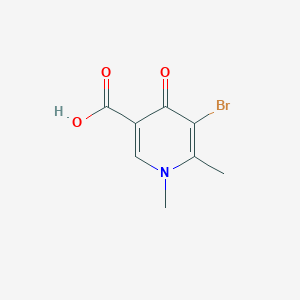![molecular formula C21H24N2O4S B2631364 N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide CAS No. 1421445-23-9](/img/structure/B2631364.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a benzo[d][1,3]dioxole moiety, and a methoxyphenyl thioether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a nucleophilic aromatic substitution reaction where the piperidine ring is reacted with a benzo[d][1,3]dioxole derivative.
Attachment of the Methoxyphenyl Thioether Group: This step involves the reaction of the intermediate compound with a methoxyphenyl thiol under basic conditions to form the thioether linkage.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially leading to the formation of amines.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole moiety.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including as an analgesic or anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety may play a role in binding to these targets, while the methoxyphenyl thioether group could influence the compound’s overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar compounds include:
N-(benzo[d][1,3]dioxol-5-yl)-4-(methylthio)piperidine-1-carboxamide: Lacks the methoxy group on the phenyl ring.
N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-hydroxyphenyl)thio)methyl)piperidine-1-carboxamide: Contains a hydroxy group instead of a methoxy group.
N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxamide: Contains a chloro group instead of a methoxy group.
The uniqueness of N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-25-17-3-5-18(6-4-17)28-13-15-8-10-23(11-9-15)21(24)22-16-2-7-19-20(12-16)27-14-26-19/h2-7,12,15H,8-11,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCKLQDQUBFYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2631283.png)

![3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2631286.png)


![4-{4-[(2,4,5-trichlorophenyl)sulfonyl]piperazino}-1H-indole](/img/structure/B2631290.png)
![2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2631292.png)
![5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631295.png)
![Methyl 4-(2-ethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2631296.png)


![1-(3-cyanoquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2631302.png)
![Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2631303.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631304.png)
